molecular formula C16H17F5O7 B605137 Acid-PEG3-PFP ester CAS No. 1835759-67-5

Acid-PEG3-PFP ester

Cat. No. B605137
M. Wt: 416.3
InChI Key: QFILSUVCEHSYOO-UHFFFAOYSA-N
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Description

Acid-PEG3-PFP ester is a PEG-based PROTAC linker . It has a chemical formula of C16H17F5O7 and a molecular weight of 416.3 g/mol . It is commonly used in the synthesis of PROTACs .


Synthesis Analysis

Acid-PEG3-PFP ester is a PEG-based PROTAC linker that can be used in the synthesis of PROTACs . PEG PFP ester linkers are a type of PEG labeling reagent that reacts with primary and secondary amines . Compared with NHS esters, pentafluorophenyl (PFP) esters are less prone to hydrolysis and therefore have higher reaction efficiency .


Molecular Structure Analysis

The molecular structure of Acid-PEG3-PFP ester is characterized by a PEG molecular weight of 416.3 g/mol, a functional group of Acid/Pentafluorophenyl (PFP) ester, and a molecular formula of C16H17F5O7 .


Chemical Reactions Analysis

The PEG PFP Ester is a class of PEG labeling reagents that react with primary and secondary amines to form amide bonds . The pentafluorophenyl (PFP) ester is less subject to hydrolysis than NHS esters, resulting in more efficient reactions .


Physical And Chemical Properties Analysis

Acid-PEG3-PFP ester has a chemical formula of C16H17F5O7 and a molecular weight of 416.3 . . The physical and chemical properties of esters suggest that they are polar molecules but have no hydrogen atom attached directly to an oxygen atom .

Scientific Research Applications

Polymer Synthesis and Functionalization

  • Synthesis of Reactive Telechelic Polymers : Acid-PEG3-PFP ester plays a role in the synthesis of reactive telechelic polymers. These polymers can be functionalized with active esters like PFP, allowing for subsequent reactions with amines. This process facilitates the creation of telechelic polymers with active esters at both ends of the polymer chain, useful in a variety of applications including high molecular weight polymer synthesis (Roth, Wiss, Zentel, & Théato, 2008).

Chemical Sensing and Bioconjugation

  • Design of pH Sensitive Polymers : Acid-PEG3-PFP ester contributes to the design of pH-sensitive polymers. For instance, a polyfluorene derivative, containing PFP esters, demonstrates distinct fluorescent responses to environmental pH changes, indicating its potential as a pH sensor (Xu, An, Yu, & Wang, 2008).
  • Bioconjugation Applications : Acid-PEG3-PFP ester is utilized in synthesizing polymers for bioconjugation applications. For example, PFP acrylate brush platforms modified with PEG have shown effectiveness in antibody immobilization for protein purification, highlighting its utility in biotechnological applications (Son, Ku, Kim, Li, & Char, 2018).

Material Science and Engineering

  • Development of Novel Materials : Acid-PEG3-PFP ester is integral in developing novel materials with specific properties. For instance, it is used in the synthesis of shear thickening fluids, which enhance the impact resistance of certain fabrics (Ghosh, Majumdar, & Butola, 2020). Additionally, it is involved in the creation of water-swellable cross-linked PEG phosphoester polymers, which have potential in drug delivery systems (Liu, Wang, Bao, Li, Cao, Dai, & Zhu, 2011).

Analytical Chemistry

  • Enhancing Analytical Techniques : In analytical chemistry, Acid-PEG3-PFP ester aids in the discrimination of certain amino acids, improving the accuracy and efficacy of gas chromatography-mass spectrometry methods (Baskal, Bollenbach, & Tsikas, 2021).

Safety And Hazards

In case of skin contact with Acid-PEG3-PFP ester, it is recommended to immediately wash skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes . If inhaled, remove to fresh air . In case of ingestion, seek medical attention .

Future Directions

Pentafluoropyridine can be utilized to generate acyl fluorides in situ under mild conditions, and that they can subsequently be used to generate a range of esters and thioesters . This methodology offers a simple one-pot synthesis of esters and thioesters directly from parent carboxylic acids .

properties

IUPAC Name

3-[2-[2-[3-oxo-3-(2,3,4,5,6-pentafluorophenoxy)propoxy]ethoxy]ethoxy]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17F5O7/c17-11-12(18)14(20)16(15(21)13(11)19)28-10(24)2-4-26-6-8-27-7-5-25-3-1-9(22)23/h1-8H2,(H,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFILSUVCEHSYOO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(COCCOCCOCCC(=O)OC1=C(C(=C(C(=C1F)F)F)F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17F5O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Acid-PEG3-PFP ester

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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